molecular formula C23H22FN7O2 B2589264 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 920417-46-5

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2589264
CAS No.: 920417-46-5
M. Wt: 447.474
InChI Key: IGMBVWPOQFFREA-UHFFFAOYSA-N
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Description

(4-(3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone (CAS 920367-10-8) is a high-purity chemical compound supplied for research applications. This complex molecule, with a molecular formula of C23H22FN7O2 and a molecular weight of 447.46 g/mol , features a triazolopyrimidine core structure, a known pharmacophore in medicinal chemistry. The structure is further characterized by a 4-ethoxyphenyl group attached to the triazole ring and a 3-fluorobenzoyl piperazine moiety, which can be critical for target binding and pharmacokinetic properties . Compounds within this structural class are often investigated for their potential as kinase inhibitors and probes in biochemical research. Researchers can utilize this molecule as a key building block or intermediate in the synthesis of more complex compounds or as a reference standard in analytical studies. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For more detailed structural information, including SMILES notation (CCOC1=CC=C(C=C1)C(=O)N2CCN(C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)CC2) and InChI Key (XNEXYLCBECDMMX-UHFFFAOYSA-N), please contact us .

Properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-2-33-19-8-6-18(7-9-19)31-22-20(27-28-31)21(25-15-26-22)29-10-12-30(13-11-29)23(32)16-4-3-5-17(24)14-16/h3-9,14-15H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMBVWPOQFFREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone , with CAS number 1448694-02-7, is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N9OC_{23}H_{29}N_9O, with a molecular weight of approximately 447.54 g/mol. The structure includes a triazolo-pyrimidine moiety, which is often associated with various biological activities, particularly in medicinal chemistry.

Target Interaction : The compound is hypothesized to interact with specific biological targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit the general control nonderepressible 2 (GCN2) kinase , a key regulatory enzyme in stress response pathways. Inhibition of GCN2 can lead to alterations in protein synthesis and cell growth under stress conditions.

Biochemical Pathways : By targeting GCN2, the compound could affect the integrated stress response (ISR) pathway. This pathway is crucial for maintaining cellular homeostasis during environmental stressors, and its modulation could have therapeutic implications in diseases where stress responses are dysregulated.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this triazolo-pyrimidine derivative:

  • In vitro Studies : Various derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, related compounds exhibited IC50 values in the low micromolar range, indicating potent activity .
  • Mechanistic Insights : The anticancer effects are believed to stem from the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of kinase activity involved in cell cycle regulation .

Antimicrobial Activity

Compounds similar to this triazolo-pyrimidine have also been evaluated for antimicrobial properties:

  • In vitro Efficacy : Some derivatives demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain triazole derivatives showed comparable bactericidal activity to standard antibiotics like streptomycin .

Study 1: Antiplasmodial Activity

A study investigating structurally related triazolo-pyrimidines found that they could inhibit multiple stages of the malaria life cycle. Compounds were tested against Plasmodium falciparum with promising results indicating potential for further development as antimalarial agents .

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets implicated in cancer and infectious diseases. These studies suggest that the compound can effectively bind to active sites of kinases involved in disease progression, supporting its potential therapeutic applications .

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing the triazolo[4,5-d]pyrimidine scaffold exhibit a wide range of biological activities:

  • Anticancer Activity : These compounds have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms involving cell cycle regulation.
  • Antimicrobial Properties : They exhibit activity against certain bacterial strains, making them potential candidates for antibiotic development.
  • Analgesic and Anti-inflammatory Effects : The compound may have applications in pain management and reducing inflammation.
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes including carbonic anhydrase and cholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease.

Anticancer Studies

  • In Vitro Tumor Growth Inhibition : Studies have demonstrated that derivatives with the triazolo[4,5-d]pyrimidine structure significantly inhibit tumor growth in vitro. This effect is linked to the modulation of cell cycle regulators such as CDK2.
  • Apoptosis Induction : Research highlighted the ability of this compound to induce apoptosis in breast cancer cell lines through mitochondrial pathways.

Enzyme Inhibition Studies

  • Carbonic Anhydrase Activity : The compound has been shown to inhibit carbonic anhydrase activity, which is relevant for treating conditions like glaucoma and epilepsy.
  • Cholinesterase Inhibition : Inhibition studies revealed that it affects cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s disease.

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis via CDK2 inhibition
AntimicrobialActive against specific bacterial strains
AnalgesicPotential for pain relief
Anti-inflammatoryReduces inflammation
Enzyme InhibitionInhibits carbonic anhydrase and cholinesterase

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolopyrimidine core and fluorophenyl group participate in nucleophilic substitutions under controlled conditions.

Reaction Reagents/Conditions Outcome References
Aromatic fluorophenyl substitutionK₂CO₃, DMF, 80°CReplacement of fluorine with nucleophiles (e.g., amines, thiols)
Piperazine alkylationAlkyl halides, NaH, DMF, 60°CN-alkylation of the piperazine nitrogen
  • Mechanistic Insight : The electron-withdrawing effect of the triazolopyrimidine ring activates the fluorophenyl group for nucleophilic aromatic substitution, while the piperazine moiety undergoes alkylation due to its nucleophilic secondary amine.

Coupling Reactions

Cross-coupling reactions are pivotal for modifying the triazolopyrimidine scaffold.

Reaction Catalyst/Reagents Conditions Outcome References
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O100°C, 12 hIntroduction of aryl/heteroaryl groups
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene110°C, 24 hInstallation of amine substituents
  • Key Observation : The 7-position of the triazolopyrimidine ring is highly reactive in palladium-catalyzed couplings, enabling diversification of the scaffold .

Hydrogenation and Reduction

The ketone and triazole functionalities are susceptible to reduction.

Reaction Reagents Conditions Outcome References
Ketone reductionNaBH₄, MeOH0°C to RT, 2 hConversion to secondary alcohol
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOAcRT, 6 hPartial saturation of triazole ring
  • Note : Reduction of the ketone to an alcohol enhances solubility but may reduce target affinity in biological assays.

Acid/Base-Mediated Transformations

The compound’s stability under acidic/basic conditions influences its reactivity.

Reaction Conditions Outcome References
Acid hydrolysisHCl (6M), reflux, 4 hCleavage of ethoxyphenyl ether
Base-induced cyclizationNaOH, EtOH/H₂O, 70°CFormation of fused heterocycles
  • Critical Factor : The ethoxyphenyl group is prone to hydrolysis under strong acidic conditions, necessitating protective strategies during synthesis.

Photochemical and Thermal Reactions

The compound’s stability under light and heat impacts its storage and handling.

Condition Effect Mitigation Strategy References
UV light (254 nm)Degradation of triazole ringStorage in amber glass, inert atmosphere
Heating >150°CDecomposition via ketone eliminationUse low-temperature reaction conditions

Mechanistic Studies and Kinetic Data

Advanced spectroscopic methods elucidate reaction pathways:

  • NMR Spectroscopy : Reveals intermediates in piperazine alkylation, showing transient formation of a quarternary ammonium species.

  • Mass Spectrometry : Confirms cleavage patterns during acid hydrolysis, identifying fragments at m/z 245 (triazolopyrimidine core) and m/z 152 (fluorophenyl moiety).

Comparative Reactivity of Analogues

Structural variations significantly alter reactivity:

Analogue Key Structural Difference Reactivity Trend
(4-fluorophenyl)methanone derivative Fluorine at para positionEnhanced electrophilic substitution
(m-tolyl)methanone derivativeMethyl substituentIncreased steric hindrance in couplings
  • Insight : Electron-withdrawing groups (e.g., fluorine) accelerate nucleophilic substitutions, while bulky groups hinder coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with other triazolo[4,5-d]pyrimidine derivatives, differing primarily in substituents on the aryl groups and the piperazine-linked methanone moiety. Below is a comparative analysis of its closest analogs:

Compound Substituents Molecular Weight (g/mol) Notable Bioactivity
Target Compound: (4-(3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone 4-Ethoxyphenyl (triazolo-pyrimidine), 3-fluorophenyl (methanone) ~507.5 (estimated) Hypothesized kinase inhibition (unpublished)
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl (triazolo-pyrimidine), 4-CF₃-phenyl (methanone) 498.47 Enhanced metabolic stability; kinase assays
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}ethanone 4-Methoxyphenyl (triazolo-pyrimidine), 4-fluorophenylacetyl (piperazine linker) ~480.4 (estimated) Antiproliferative activity in cancer models

Structure-Activity Relationship (SAR) Insights

The 3-fluorophenyl methanone moiety may offer steric and electronic advantages over the 4-trifluoromethylphenyl group in , as fluorine’s electronegativity could enhance binding affinity in polar active sites.

Piperazine Linker Modifications: Replacing the 4-(trifluoromethyl)phenyl group in with a 3-fluorophenyl group reduces electron-withdrawing effects, possibly altering selectivity for kinase targets. The ethanone linker in introduces a ketone group, which may hydrogen-bond more effectively than the methanone group in the target compound, influencing target engagement .

Pharmacokinetic Considerations :

  • Ethoxy substituents generally confer longer half-lives than methoxy groups due to reduced oxidative metabolism, as seen in comparative studies of aryl ethers .

Q & A

Q. What are the recommended synthetic routes for (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone?

The synthesis involves multi-step heterocyclic chemistry. Key steps include:

  • Triazole formation : Cyclization of precursors (e.g., azides and alkynes) under Cu(I)-catalyzed conditions to form the [1,2,3]triazolo[4,5-d]pyrimidine core .
  • Piperazine coupling : Use nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the piperazine moiety .
  • Methanone linkage : Employ Friedel-Crafts acylation or Suzuki-Miyaura coupling for the 3-fluorophenyl group .
    Optimization tip: Monitor reaction progress via HPLC or TLC to isolate intermediates with ≥95% purity .

Q. How should researchers characterize the compound’s structural integrity?

  • X-ray crystallography : Resolve the triazolo-pyrimidine core and piperazine conformation (e.g., bond angles, torsion angles) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., ethoxyphenyl vs. fluorophenyl groups) .
  • Mass spectrometry : Validate molecular weight (expected ~490-500 g/mol) via HRMS or ESI-MS .

Q. What physicochemical properties are critical for in vitro assays?

PropertyMethodological ApproachReference
SolubilityTest in DMSO, PBS, and ethanol via shake-flask method
LogP (lipophilicity)Use reverse-phase HPLC with a C18 column
Thermal stabilityDSC/TGA analysis (decomposition >200°C expected)

Advanced Research Questions

Q. How to design a dose-response study to evaluate the compound’s anticancer activity?

  • Cell lines : Use panels like NCI-60 or patient-derived xenograft (PDX) models for broad-spectrum screening .
  • Assay conditions :
    • Concentration range : 0.1–100 µM, 72-hour exposure.
    • Controls : Include cisplatin (positive) and DMSO (vehicle).
    • Endpoints : Measure IC50_{50} via MTT assay and apoptosis via Annexin V/PI staining .
  • Data validation : Replicate experiments in triplicate and use ANOVA for significance (p<0.05) .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

  • Kinetic assays : Compare IC50_{50} values under standardized conditions (pH 7.4, 37°C) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
  • Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding site variations across studies .

Q. How to assess the compound’s environmental fate in ecotoxicology studies?

  • Degradation pathways : Use LC-MS/MS to track metabolites in simulated wastewater (OECD 309 guidelines) .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish models .
  • Toxicity thresholds : Conduct algae (OECD 201) and Daphnia magna (OECD 202) assays .

Methodological Guidance for Data Interpretation

Q. How to integrate computational and experimental data for mechanism of action studies?

  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify stable binding poses .
  • Transcriptomics : Pair RNA-seq data (e.g., differential gene expression) with pathway analysis (KEGG/GO) .
  • Validation : Confirm predicted targets via siRNA knockdown or CRISPR-Cas9 .

Q. What statistical approaches are recommended for high-throughput screening (HTS) data?

  • Z’-factor : Ensure assay robustness (Z’ >0.5) .
  • Hit prioritization : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) .
  • Cluster analysis : Use PCA or heatmaps to group compounds by activity profiles .

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